6-Gingerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

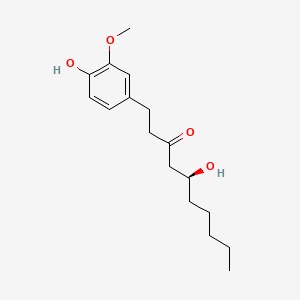

6-Gingerol is a phenolic compound primarily found in the rhizome of ginger (Zingiber officinale). It is responsible for the characteristic pungency of fresh ginger and is typically present as a yellow oil or crystalline solid. This compound belongs to the gingerol family, which includes other derivatives such as 8-gingerol and 10-gingerol. The structure of 6-gingerol features a phenolic hydroxyl group, which contributes to its biological activity, and it is known for activating heat receptors on the tongue, giving ginger its spicy flavor .

The pungent taste of ginger is attributed to Gingerol's interaction with Transient Receptor Potential (TRP) channels on the tongue, specifically TRPV1 receptors []. These channels are involved in the perception of heat and pain. Gingerol's anti-inflammatory and antioxidant properties are suggested to be mediated by various cellular pathways, including the downregulation of inflammatory mediators and free radical scavenging []. However, the exact mechanisms require further research [].

Anti-inflammatory and Antioxidant Properties

Gingerol exhibits strong anti-inflammatory properties. Studies suggest it can inhibit the production of inflammatory molecules like cytokines and prostaglandins []. This anti-inflammatory effect might be beneficial in managing conditions like osteoarthritis, rheumatoid arthritis, and inflammatory bowel disease []. Additionally, gingerol's antioxidant properties help combat free radical damage linked to chronic diseases [].

Potential Benefits for Gastrointestinal Issues

Gingerol may be helpful in managing nausea and vomiting. Studies have shown its effectiveness in reducing nausea and vomiting after surgery and chemotherapy []. Furthermore, gingerol might offer relief from nausea and vomiting associated with pregnancy [].

Areas of Ongoing Research

Research on gingerol's potential applications continues to expand. Some promising areas include:

6-Gingerol can undergo various chemical transformations:

- Dehydration: When ginger is dried or mildly heated, 6-gingerol dehydrates to form shogaols, which are more pungent than gingerol .

- Oxidation: It can react with reactive oxygen species, leading to oxidative stress in cells, which has implications for its anticancer properties .

- Conjugation Reactions: 6-Gingerol can interact with chemical carcinogens, acting as a scavenger and reducing their harmful effects .

6-Gingerol exhibits a wide range of biological activities:

- Anticancer Effects: It induces apoptosis in various cancer cell lines through multiple pathways, including the mitochondrial and death receptor pathways. It has been shown to suppress oncogenes like cyclin D1 while promoting tumor suppressor genes such as NAG-1 .

- Antioxidant Properties: This compound modulates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, enhancing cellular antioxidant defenses .

- Anti-inflammatory Effects: 6-Gingerol inhibits cyclooxygenase enzymes, contributing to its anti-inflammatory properties and potential cardiovascular benefits .

The biosynthesis of 6-gingerol involves several enzymatic steps starting from phenylalanine:

- Conversion of L-Phenylalanine: Through phenylalanine ammonia lyase to cinnamic acid.

- Formation of p-Coumaric Acid: Using cinnamate 4-hydroxylase.

- Formation of Caffeoyl-CoA: Through various enzymatic modifications.

- Final Steps: Involvement of polyketide synthases and reductases leads to the formation of 6-gingerol .

In laboratory settings, synthetic methods have been developed to create derivatives of 6-gingerol for enhanced bioactivity. These methods often involve modifying the alkyl chain or hydroxyl groups to improve pharmacological properties .

6-Gingerol has diverse applications:

- Pharmaceuticals: Due to its anticancer and anti-inflammatory properties, it is explored as a potential therapeutic agent in cancer treatment and cardiovascular health.

- Food Industry: Used as a flavoring agent and preservative due to its antimicrobial properties.

- Nutraceuticals: Incorporated into dietary supplements for its health benefits related to digestion and inflammation .

Interaction studies have revealed that 6-gingerol can enhance the efficacy of certain drugs while also exhibiting protective effects against chemical carcinogens. Its ability to modulate enzyme activity (e.g., cyclooxygenase) makes it a candidate for combination therapies in treating inflammatory diseases and cancer .

Several compounds are structurally similar to 6-gingerol, each with unique properties:

| Compound | Structure Similarity | Unique Properties |

|---|---|---|

| 8-Gingerol | Similar phenolic structure | More potent antioxidant activity than 6-gingerol |

| 10-Gingerol | Similar phenolic structure | Exhibits anti-inflammatory effects |

| Shogaols | Dehydrated derivatives of gingerols | Higher pungency; stronger anti-cancer properties |

| Curcumin | Polyphenolic structure | Strong anti-inflammatory and anticancer properties |

| Resveratrol | Polyphenolic structure | Known for cardiovascular benefits and antioxidant effects |

The uniqueness of 6-gingerol lies in its specific bioactivities related to apoptosis induction and modulation of cellular signaling pathways, which may differ significantly from those of similar compounds .

Phenylpropanoid and Polyketide Synthase Pathways in Zingiber officinale

The biosynthesis of 6-gingerol in Zingiber officinale represents a complex metabolic pathway that integrates both phenylpropanoid and polyketide synthase mechanisms. The primary biosynthetic route begins with phenylalanine as the initial precursor, which undergoes a series of enzymatic transformations through the phenylpropanoid pathway [1] [2]. Phenylalanine ammonia lyase serves as the entry point enzyme, converting phenylalanine to cinnamic acid, which is subsequently hydroxylated by cinnamate 4-hydroxylase to produce para-coumaric acid [3] [4].

The phenylpropanoid pathway in ginger involves several key enzymatic steps that lead to the formation of ferulic acid derivatives. Para-coumaroyl shikimate transferase and para-coumaroyl quinate transferase facilitate the esterification of para-coumaric acid with shikimic and quinic acids respectively [3] [5]. Subsequently, para-coumaroyl 5-O-shikimate 3'-hydroxylase introduces the hydroxyl group at the 3' position, followed by caffeic acid O-methyltransferase which catalyzes the methylation to form ferulic acid derivatives [6] [5].

The unique aspect of 6-gingerol biosynthesis involves an unusual version of the biological Claisen reaction, where dihydroferulic acid condenses with malonate and hexanoate to yield 6-dehydrogingerdione [1] [2]. This reaction represents a convergence point between the phenylpropanoid pathway and polyketide biosynthesis. The hexanoate unit is incorporated intact, as demonstrated by isotope labeling studies showing the preservation of isotope ratios throughout the biosynthetic process [1] [2].

Type III polyketide synthases play a crucial role in the formation of the gingerol backbone. The Zingiber officinale genome contains at least six members of the polyketide synthase gene family, indicating significant functional diversity in polyketide biosynthesis [7] [8]. These enzymes facilitate the condensation of activated precursors to form the characteristic carbon skeleton of gingerols. However, the identification of specific gingerol synthase activity has been challenging due to the presence of high levels of thioesterase activities that can cleave phenylpropanoid pathway CoA esters, potentially serving a regulatory role in gingerol biosynthesis [3].

Recent genomic analysis has revealed a lineage-specific expansion of genes involved in stilbenoid, diarylheptanoid, and gingerol biosynthesis in ginger, thereby enhancing 6-gingerol production capacity [9] [10]. This expansion occurred alongside a recent whole-genome duplication event, suggesting that gene duplication has been instrumental in the evolution of enhanced secondary metabolite production in Zingiber officinale.

Enzymatic Mechanisms in 6-Gingerol Production

The enzymatic machinery responsible for 6-gingerol biosynthesis involves a coordinated network of enzymes with specific catalytic functions. Caffeoyl-CoA O-methyltransferase represents one of the most critical rate-limiting enzymes in the pathway, catalyzing the methylation of caffeoyl-CoA to feruloyl-CoA [9] [11]. Two key isoforms, ZoCCOMT1 and ZoCCOMT2, have been identified as primary targets for transcriptional regulation of 6-gingerol synthesis [9] [10].

The catalytic mechanism of caffeic acid O-methyltransferase involves the transfer of a methyl group from S-adenosyl-L-methionine to the 3-position of caffeic acid, producing ferulic acid and S-adenosylhomocysteine [12] [13]. This enzyme exhibits bifunctional activity, capable of both 3-O-methylation and 5-O-methylation, though it shows a strong preference for 5-O-methylation of 3-methoxy-4,5-dihydroxy precursors [12]. The enzyme demonstrates substrate inhibition at higher concentrations, particularly with aldehyde substrates such as 5-hydroxyconiferaldehyde [12].

The reduction of 6-dehydrogingerdione to 6-gingerol occurs through a two-step reduction process. The preferred pathway involves carbonyl reduction preceding carbon-carbon double bond reduction, with an intermediate compound serving as the penultimate precursor [1] [2]. This reduction sequence is catalyzed by specific reductases that show selectivity for the different functional groups present in the molecule.

Transcriptional regulation of gingerol biosynthesis involves key transcription factors ZoMYB106 and ZobHLH148, which have been identified through transcriptomic and metabolomic analysis [9] [10]. These transcription factors bind to the promoters of ZoCCOMT1 and ZoCCOMT2 genes, promoting their transcriptional activities through yeast one-hybrid, electrophoretic mobility shift, and dual-luciferase reporter gene assays [9] [10]. This represents the first documented study on the regulation of 6-gingerol biosynthesis at the DNA-protein level.

The peroxisomal KAT2 gene encoding 3-ketoacyl-CoA thiolase 2 has been identified as having a key role in gingerol biosynthesis [14]. This enzyme contributes to the cytosolic acetyl-CoA pool through beta-oxidation processes, providing essential building blocks for the downstream biosynthetic pathway. The KAT2-generated acetyl-CoA serves as a precursor for malonyl-CoA formation, which acts as an extender unit in the polyketide biosynthesis portion of the gingerol pathway [14].

Environmental and Cultivational Factors Influencing Biosynthesis

Environmental conditions significantly impact 6-gingerol biosynthesis and accumulation in Zingiber officinale. Light intensity represents one of the most influential factors affecting secondary metabolite production in ginger plants. Research has demonstrated that synthesis of phenolic compounds, including precursors of gingerol, is enhanced under low light intensity conditions [15]. Plants grown under 310 μmol m⁻²s⁻¹ photosynthetically active radiation showed increased synthesis of quercetin, catechin, epicatechin, and naringenin compared to those grown under higher light intensities [15].

The relationship between photosynthetic rate and gingerol biosynthesis shows an inverse correlation. Lower photosynthetic rates, typically observed under reduced light conditions, result in increased carbon flux through the shikimic acid pathway, leading to enhanced flavonoid and gingerol precursor synthesis [15]. This metabolic shift occurs because reduced photosynthesis decreases the availability of simple carbohydrates, promoting the utilization of alternative carbon sources for secondary metabolite production.

Temperature conditions during cultivation and processing critically affect 6-gingerol content. Drying studies have shown that temperature, drying time, and relative humidity all influence gingerol preservation during post-harvest processing [16] [17]. Optimal preservation of 6-gingerol occurs at temperatures below 40°C, with relative humidity maintained at 40% during the late stages of drying, and total drying time not exceeding 300 minutes [16]. Higher temperatures result in rapid dehydration and conversion of 6-gingerol to 6-shogaol through dehydration reactions [16] [17].

Soil characteristics play a fundamental role in determining both ginger yield and gingerol content. Well-draining loamy soil with pH between 5.5 and 6.5 provides optimal conditions for gingerol biosynthesis [18] [19]. Soil texture significantly influences rhizome development, with loamy soils providing superior porosity and aeration necessary for root and rhizome growth [19]. The cation exchange capacity of soil correlates positively with ginger production, with exchangeable potassium showing significant correlation with rhizome length, particularly in red ginger varieties [19].

Nutrient availability, particularly exchangeable potassium and sodium, shows positive correlations with ginger yield and performance [19]. These nutrients affect rhizome growth and development, ultimately influencing the capacity for gingerol accumulation. Soil organic matter content should be maintained at 20-30% to enhance nutrient retention and improve soil structure, creating favorable conditions for secondary metabolite production [18].

Altitude and topography influence gingerol content indirectly through their effects on soil properties and microclimate conditions. Higher elevations typically provide cooler temperatures and different precipitation patterns, which can affect the activity of biosynthetic enzymes and the overall metabolic flux through gingerol biosynthetic pathways [19]. However, the gingerol concentration in rhizomes appears to be more strongly influenced by ginger variety than by altitude alone [19].

The developmental stage of the rhizome significantly affects gingerol content, with young rhizomes showing higher concentrations of bioactive compounds compared to mature and old rhizomes [11]. This age-related variation correlates with the expression levels of key biosynthetic enzymes, including CYP73A5, HCT1, BAHDb5a-1, and SHT, which show higher expression in young tissues [11]. The transcriptional activity of genes involved in gingerol biosynthesis decreases with rhizome maturation, explaining the observed reduction in gingerol content over time [11].

| Environmental Factor | Optimal Range | Effect on 6-Gingerol | References |

|---|---|---|---|

| Light Intensity | 310 μmol m⁻²s⁻¹ | Enhanced biosynthesis | [15] |

| Soil pH | 5.5-6.5 | Optimal nutrient availability | [18] |

| Drying Temperature | <40°C | Preserves gingerol content | [16] |

| Relative Humidity | 40% (late drying stage) | Minimizes degradation | [16] |

| Soil Organic Matter | 20-30% | Enhanced nutrient retention | [18] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H301 (58.82%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (38.24%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (39.71%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (98.53%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (98.53%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (39.71%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (97.06%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Enanthic_acid

Dates

2: Miao Y, Sun YB, Wang WJ, Zhang ZD, Jiang JD, Li ZH, Hu ZQ. [Inhibition effect of 6-gingerol on hair growth]. Zhonghua Zheng Xing Wai Ke Za Zhi. 2013 Nov;29(6):448-52. Chinese. PubMed PMID: 24624885.

3: Poltronieri J, Becceneri AB, Fuzer AM, Filho JC, Martin AC, Vieira PC, Pouliot N, Cominetti MR. [6]-gingerol as a cancer chemopreventive agent: a review of its activity on different steps of the metastatic process. Mini Rev Med Chem. 2014 Apr;14(4):313-21. PubMed PMID: 24552266.

4: Beltrán LR, Dawid C, Beltrán M, Gisselmann G, Degenhardt K, Mathie K, Hofmann T, Hatt H. The pungent substances piperine, capsaicin, 6-gingerol and polygodial inhibit the human two-pore domain potassium channels TASK-1, TASK-3 and TRESK. Front Pharmacol. 2013 Nov 18;4:141. doi: 10.3389/fphar.2013.00141. eCollection 2013. PubMed PMID: 24302912; PubMed Central PMCID: PMC3831292.

5: Kim SO, Kim MR. [6]-Gingerol Prevents Disassembly of Cell Junctions and Activities of MMPs in Invasive Human Pancreas Cancer Cells through ERK/NF- κ B/Snail Signal Transduction Pathway. Evid Based Complement Alternat Med. 2013;2013:761852. doi: 10.1155/2013/761852. Epub 2013 Sep 24. PubMed PMID: 24204396; PubMed Central PMCID: PMC3800596.

6: Li Y, Tran VH, Koolaji N, Duke C, Roufogalis BD. (S)-[6]-Gingerol enhances glucose uptake in L6 myotubes by activation of AMPK in response to [Ca2+]i. J Pharm Pharm Sci. 2013;16(2):304-12. PubMed PMID: 23958199.

7: Li XH, McGrath KC, Tran VH, Li YM, Mandadi S, Duke CC, Heather AK, Roufogalis BD. Identification of a Calcium Signalling Pathway of S-[6]-Gingerol in HuH-7 Cells. Evid Based Complement Alternat Med. 2013;2013:951758. doi: 10.1155/2013/951758. Epub 2013 Jul 17. PubMed PMID: 23956783; PubMed Central PMCID: PMC3730182.

8: Chen YL, Zhuang XD, Xu ZW, Lu LH, Guo HL, Wu WK, Liao XX. Higenamine Combined with [6]-Gingerol Suppresses Doxorubicin-Triggered Oxidative Stress and Apoptosis in Cardiomyocytes via Upregulation of PI3K/Akt Pathway. Evid Based Complement Alternat Med. 2013;2013:970490. doi: 10.1155/2013/970490. Epub 2013 Jun 5. PubMed PMID: 23861719; PubMed Central PMCID: PMC3687593.

9: Li XH, McGrath KC, Tran VH, Li YM, Duke CC, Roufogalis BD, Heather AK. Attenuation of Proinflammatory Responses by S-[6]-Gingerol via Inhibition of ROS/NF-Kappa B/COX2 Activation in HuH7 Cells. Evid Based Complement Alternat Med. 2013;2013:146142. doi: 10.1155/2013/146142. Epub 2013 Jun 16. PubMed PMID: 23843863; PubMed Central PMCID: PMC3697228.

10: Saha P, Das B, Chaudhuri K. Role of 6-gingerol in reduction of cholera toxin activity in vitro and in vivo. Antimicrob Agents Chemother. 2013 Sep;57(9):4373-80. doi: 10.1128/AAC.00122-13. Epub 2013 Jul 1. PubMed PMID: 23817372; PubMed Central PMCID: PMC3754356.

Explore Compound Types